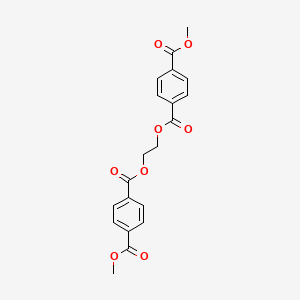

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate

Description

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate is a dimeric ester compound featuring two terephthalate moieties linked by an ethane-1,2-diyl spacer, with methyl ester termini. Structurally, it can be represented as CH₃O-CO-C₆H₄-CO-O-(CH₂)₂-O-CO-C₆H₄-CO-OCH₃. The ethane-1,2-diyl group imparts rigidity and influences its physical and chemical properties, such as thermal stability and solubility. This compound is primarily explored for applications in polymer chemistry, including as a crosslinking agent or monomer for polyester synthesis .

Synthesis routes for analogous ethane-1,2-diyl-bridged compounds often involve esterification or condensation reactions.

Safety data indicate significant hazards, including skin/eye irritation (H315, H318) and flammability (H228), necessitating strict handling protocols such as moisture avoidance and inert gas storage .

Properties

IUPAC Name |

4-O-[2-(4-methoxycarbonylbenzoyl)oxyethyl] 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-25-17(21)13-3-7-15(8-4-13)19(23)27-11-12-28-20(24)16-9-5-14(6-10-16)18(22)26-2/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKVDYWDEAVGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate typically involves the esterification of terephthalic acid with ethylene glycol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate can undergo various chemical reactions, including:

Transesterification: The compound can participate in transesterification reactions with other alcohols, leading to the exchange of ester groups.

Common Reagents and Conditions

Hydrolysis: Typically involves water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Transesterification: Requires an alcohol (e.g., methanol) and a catalyst such as sodium methoxide.

Major Products Formed

Hydrolysis: Terephthalic acid and ethylene glycol.

Transesterification: New ester derivatives depending on the alcohol used.

Scientific Research Applications

O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymeric materials.

Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.

Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of O,O’-(Ethane-1,2-diyl) dimethyl diterephthalate primarily involves its reactivity as an ester. The ester bonds can be cleaved by hydrolysis or transesterification, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions depend on the specific conditions and catalysts used .

Comparison with Similar Compounds

Table 1: Key Properties of O,O'-(Ethane-1,2-diyl) Dimethyl Diterephthalate and Analogues

Research Findings

- Polymer Applications: Ethane-1,2-diyl-bridged esters are effective in creating crosslinked polyesters with enhanced mechanical properties. However, their synthesis requires precise control to avoid side reactions, as noted in analogous Gao-method syntheses .

- Hazard Mitigation : Studies emphasize the importance of inert gas storage (P231) and moisture avoidance (P233) for this compound, aligning with safety protocols for similar hygroscopic compounds .

Biological Activity

O,O'-(Ethane-1,2-diyl) dimethyl diterephthalate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18O4

- Molecular Weight : 278.31 g/mol

- CAS Number : 120-61-6

The biological activity of this compound is primarily attributed to its interactions with cellular pathways and molecular targets. It has been shown to modulate enzyme activities involved in metabolic processes, particularly those related to fatty acid metabolism and signaling pathways. The compound's structure allows it to form hydrogen bonds with proteins, influencing their conformation and function.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have suggested that it possesses antimicrobial effects against certain bacterial strains.

- Cytotoxic Effects : Preliminary data indicates cytotoxicity in specific cancer cell lines, warranting further investigation into its potential as an anti-cancer agent.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Study 3: Cytotoxicity in Cancer Cell Lines

A cytotoxicity assay was performed on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Toxicological Profile

Toxicological assessments indicate that this compound is absorbed efficiently through dermal and respiratory routes. Studies suggest potential reproductive toxicity at high exposure levels, necessitating caution in handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.